molecular formula C10H20OS B1211199 S-Octyl ethanethioate

S-Octyl ethanethioate

Cat. No. B1211199
M. Wt: 188.33 g/mol
InChI Key: NQMNVUDCUZKJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-octyl ethanethioate is a thioacetate ester of octane-1-thiol. It has a role as a metabolite.

Scientific Research Applications

Enzyme Catalysis and Industrial Applications

  • S-Octyl ethanethioate, an aliphatic ester, is used in industries like food, pharmaceuticals, and cosmetics, primarily as a fixative, modifier, and aromatic ester. Enzymatic catalysis, particularly using acoustic cavitation, has been employed for its synthesis, offering higher yields and reduced reaction times compared to conventional processes (Tomke & Rathod, 2016).

Pharmaceutical and Chemical Analysis

  • S-Octyl ethanethioate, specifically in the form of YK-1101, a potential histone deacetylase inhibitor, has been studied for its quality and stability under various stress conditions. High-Performance Liquid Chromatography (HPLC) methods were established for its analysis (Zhou et al., 2013).

Material Science and Polymer Chemistry

  • Studies on polylactones and polymerizations initiated with Tin(II) octoate, a derivative of S-Octyl ethanethioate, revealed insights into the esterification and transesterification reactions, contributing to the understanding of polymer chemistry (Kricheldorf et al., 2000).

Biomedical Engineering

  • S-Octyl ethanethioate derivatives have been evaluated for coating applications on Mg alloys for biomedical purposes, showing potential in enhancing the performance of medical implants (Abidin et al., 2015).

Environmental and Energy Research

  • Research on S-Octyl ethanethioate derivatives in ethanol/gasoline surrogates explored their effects on engine performance and octane requirements, contributing to the understanding of alternative fuels (Qian et al., 2019).

Surface Chemistry and Antimicrobial Applications

  • Anionic surfactants synthesized using S-Octyl ethanethioate derivatives exhibited high surface activity and showed promising antimicrobial activities against various pathogens, indicating potential applications in the petroleum field as biocides (Negm & Tawfik, 2014).

properties

Product Name

S-Octyl ethanethioate

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

S-octyl ethanethioate

InChI

InChI=1S/C10H20OS/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3

InChI Key

NQMNVUDCUZKJRL-UHFFFAOYSA-N

SMILES

CCCCCCCCSC(=O)C

Canonical SMILES

CCCCCCCCSC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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